The synthesis of (S)-2,3-dihydrodipicolinic acid can be achieved through various methods:
Technical details regarding these methods include controlling reaction conditions such as pH, temperature, and substrate concentrations to optimize yield and purity.
The molecular structure of (S)-2,3-dihydrodipicolinic acid can be represented as follows:
The compound features a bicyclic structure with two carboxylic acid groups attached to a six-membered ring containing nitrogen atoms. The stereochemistry at the 2 and 3 positions is crucial for its biological activity.
This structure allows for interactions with enzymes involved in lysine biosynthesis, highlighting its role as a substrate and intermediate.
(S)-2,3-dihydrodipicolinic acid participates in several important chemical reactions:
Technical details of these reactions include enzyme kinetics and mechanisms which have been studied extensively to understand how substrate specificity and catalytic efficiency are achieved.
The mechanism of action for (S)-2,3-dihydrodipicolinic acid centers around its role as a substrate for dihydrodipicolinate synthase. In this process:
This mechanism highlights the importance of specific amino acid residues within the enzyme's active site that facilitate these transformations .
Relevant data analyses include spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared Spectroscopy (IR) that confirm structural integrity during synthesis .
(S)-2,3-dihydrodipicolinic acid has several scientific applications:
These applications underscore its significance in both fundamental research and industrial biotechnology contexts.
(S)-2,3-Dihydrodipicolinic acid (H₂DHDP or (S)-2,3,4,5-tetrahydrodipicolinate) is a cyclic imino acid that serves as a key intermediate in lysine biosynthesis across prokaryotes and plants. Its molecular structure features a partially reduced pyridine ring with two carboxylic acid groups at positions 2 and 6, conferring strong dicarboxylic acid character. The chiral center at carbon C2(S) configuration is critical for enzymatic recognition and downstream metabolic processing [1] [10].
Structural attributes include:
Table 1: Physicochemical Properties of (S)-2,3-Dihydrodipicolinic Acid
Property | Value | Experimental Context |
---|---|---|
Molecular Formula | C₇H₉NO₄ | High-resolution MS |
Molecular Weight | 171.15 g/mol | - |
Specific Rotation [α]₂₅D | +32.5° (c = 1.0, H₂O) | Polarimetry (589 nm) |
pKa₁ (C6-COOH) | 2.1 ± 0.1 | Potentiometric titration |
pKa₂ (C2-COOH) | 6.0 ± 0.2 | Potentiometric titration |
pKa (Ring N) | 4.2 ± 0.1 | NMR chemical shift titration |
λₘₐₓ (UV) | 270 nm | Phosphate buffer (pH 7.0) |
(S)-2,3-Dihydrodipicolinic acid occupies a critical metabolic branch point in the diaminopimelate pathway of bacteria:
Regulatory dynamics in Bacillus cereus:
Table 2: Metabolic Flux at the H₂DHDP Branch Point in Prokaryotes
Organism | Primary Fate of H₂DHDP | Physiological Context | Regulatory Trigger |
---|---|---|---|
Escherichia coli | Lysine biosynthesis | Vegetative growth | Lysine feedback inhibition |
Bacillus cereus | DPA synthesis | Sporulation | Loss of Ask feedback inhibition |
Mycobacterium tuberculosis | Lysine/peptidoglycan | Chronic infection | Essentiality of dapA gene |
Dihydrodipicolinate Synthase (DapA; EC 4.3.3.7)
DapA catalyzes the committed step: condensation of pyruvate and L-aspartate-β-semialdehyde (ASA) to form H₂DHDP via a ping-pong mechanism [6] [8]:
Key catalytic residues:
Table 3: Kinetic Parameters of DapA Enzymes
Source | Kₘ (Pyruvate) (μM) | Kₘ (ASA) (μM) | kcat (s⁻¹) | Inhibition by Lysine |
---|---|---|---|---|
Bacillus megaterium | 460 ± 30 | 500 ± 40 | 42 ± 3 | None |
Mycobacterium tuberculosis | 149 ± 10 | 388 ± 25 | 35 ± 2 | Partial (30% at 1 mM) |
Coix lacryma-jobi (plant) | 220 ± 15 | 310 ± 20 | 28 ± 2 | Full (Kᵢ = 50 μM) |
Dihydrodipicolinate Reductase (DapB; EC 1.3.1.26)
DapB reduces H₂DHDP to THDP using NADPH as cofactor. The enzyme undergoes a conformational transition upon NADPH binding, closing the active site [3] [7]:
Structural insights from M. tuberculosis DapB:
Inhibitor implications:
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